molecular formula C18H13Cl2NO B1420636 2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-77-0

2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420636
M. Wt: 330.2 g/mol
InChI Key: APIOTLMKIFEPIM-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride (2-Chloro-6,8-dimethylquinoline-4-carbonyl chloride, or 2-CDMQC) is an organochlorine compound used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and pharmacology. This compound is used to synthesize a range of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • PET Imaging Agent for AMPA Receptors : Årstad et al. (2006) explored a related compound, 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as a potential PET imaging agent for AMPA receptors. The compound showed promising initial brain uptake but was ultimately deemed unsuitable due to rapid clearance and low specific binding (Årstad et al., 2006).

  • Crystal Structure Analysis : Teslenko et al. (2008) analyzed the molecular structure of a similar compound, 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride, demonstrating its non-planar structure and the presence of various intermolecular hydrogen bonds, which contribute to the formation of dimers and columns in the crystal packing (Teslenko et al., 2008).

  • Synthesis and Structural Study : A study by Mague et al. (2017) on Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, another compound with structural similarities, provided insights into its molecular geometry and intermolecular hydrogen bonding patterns (Mague et al., 2017).

  • Chemical Reactivity and Stability : Ryabov (1984) discussed lithium chloride-induced solvolysis in cyclopalladated ligands, including 8-methylquinoline, which shares a quinoline core with the compound of interest. This study provides insights into the chemical reactivity and stability of such compounds (Ryabov, 1984).

  • Catalytic Asymmetric Reactions : Research by Yoon et al. (2006) on chiral Pt(II)/Pd(II) pincer complexes with NCN ligands, including tetrahydroquinolines, is relevant for understanding the potential applications of such compounds in catalytic asymmetric reactions (Yoon et al., 2006).

  • Photophysical and Luminescent Properties : A study by Xu et al. (2014) on cyclopalladated 2-(4-bromophenyl)pyridine complexes demonstrates the photophysical and luminescent properties of such compounds, which could be relevant for applications in material science and photophysics (Xu et al., 2014).

properties

IUPAC Name

2-(2-chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-7-11(2)17-13(8-10)14(18(20)22)9-16(21-17)12-5-3-4-6-15(12)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIOTLMKIFEPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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